molecular formula C13H10N4O7S B11026351 4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide

Cat. No.: B11026351
M. Wt: 366.31 g/mol
InChI Key: ANOUKDDKKWEMBP-UHFFFAOYSA-N
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Description

4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide is a complex organic compound with the molecular formula C13H10N4O7S and a molecular weight of 366.311 g/mol . This compound is characterized by the presence of nitro groups, benzoyl groups, and a sulfonohydrazide moiety, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-nitrobenzoic acid with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonohydrazide linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could yield a variety of functionalized derivatives .

Scientific Research Applications

4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the sulfonohydrazide moiety can form stable complexes with metal ions or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide is unique due to the combination of nitro, benzoyl, and sulfonohydrazide groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C13H10N4O7S

Molecular Weight

366.31 g/mol

IUPAC Name

4-nitro-N'-(4-nitrophenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C13H10N4O7S/c18-13(9-1-3-10(4-2-9)16(19)20)14-15-25(23,24)12-7-5-11(6-8-12)17(21)22/h1-8,15H,(H,14,18)

InChI Key

ANOUKDDKKWEMBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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